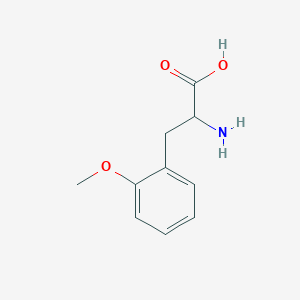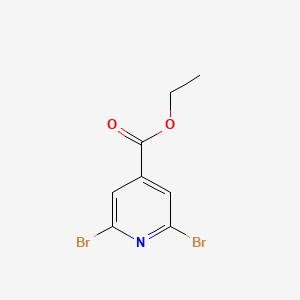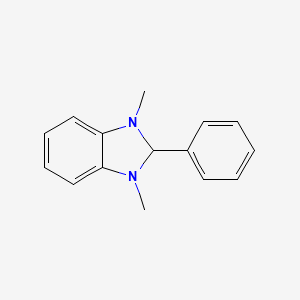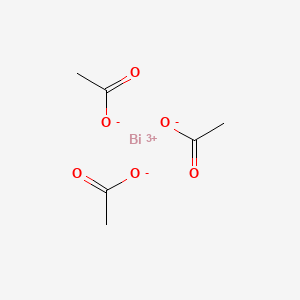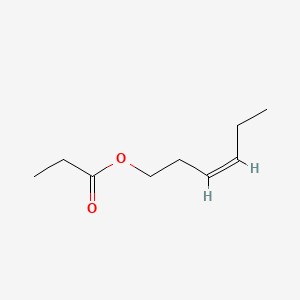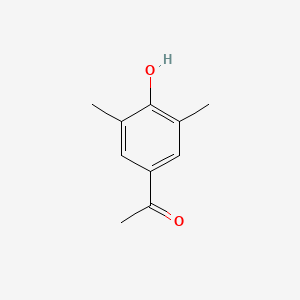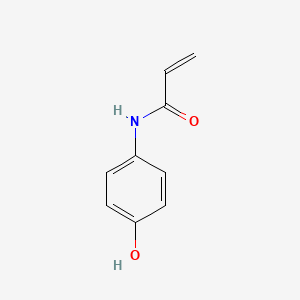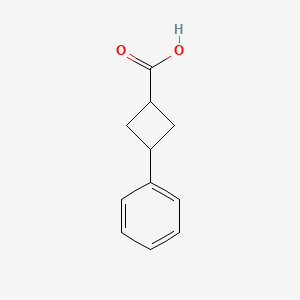
1,3-环己二胺
描述
1,3-Cyclohexanediamine is a chemical compound with the molecular formula C6H14N2 . It is a colorless liquid with an ammoniacal odor . The compound is also known by other names such as 1,3-Diaminocyclohexane, and it has a ChemSpider ID of 17765 .
Molecular Structure Analysis
The molecular structure of 1,3-Cyclohexanediamine consists of a cyclohexane ring with two amine groups attached at the 1 and 3 positions . The average mass of the molecule is 114.189 Da, and its monoisotopic mass is 114.115700 Da .
Physical And Chemical Properties Analysis
1,3-Cyclohexanediamine has a density of 0.9±0.1 g/cm3, a boiling point of 191.1±8.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.7±3.0 kJ/mol and a flash point of 79.4±17.9 °C . The compound has a molar refractivity of 34.8±0.3 cm3, and its molar volume is 121.6±3.0 cm3 .
科学研究应用
Polymer Synthesis
1,3-Cyclohexanediamine: is a valuable monomer in polymer chemistry. It’s used to synthesize various polymers, including polyamides and polyurethanes . These polymers have applications in creating fibers, resins, and plastics, which are integral to numerous industries ranging from textiles to automotive.
Pharmaceuticals
In the pharmaceutical industry, 1,3-Cyclohexanediamine serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are explored for their potential as anti-tumor drugs and other medicinal properties . The compound’s versatility in drug synthesis makes it a significant player in medicinal chemistry.
Materials Science
1,3-Cyclohexanediamine: is involved in the development of advanced materials. For instance, it’s used in the creation of self-healable and recyclable biobased epoxy thermosets, which have applications in sustainable materials development . These materials are crucial for environmental sustainability and reducing reliance on non-renewable resources.
Energy Storage
In the field of energy storage, 1,3-Cyclohexanediamine contributes to the enhancement of dielectric materials for capacitors . These materials are essential for improving the energy density and efficiency of capacitors, which are critical components in electronic devices and renewable energy systems.
Catalysis
1,3-Cyclohexanediamine: derivatives are used as catalysts in asymmetric synthesis reactions, such as Michael addition and Aldol reactions . These reactions are fundamental in organic synthesis, enabling the production of complex molecules with high selectivity and yield.
Green Chemistry
The compound plays a role in green chemistry initiatives, particularly in the synthesis of chemicals from renewable resources. It’s part of catalytic methodologies that aim to replace non-sustainable processes with more environmentally friendly alternatives .
安全和危害
1,3-Cyclohexanediamine is harmful if swallowed and causes severe skin burns and eye damage . It is also a combustible liquid . Safety measures include not eating, drinking, or smoking when using this product, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .
未来方向
作用机制
Target of Action
It has been suggested that this compound may interact with proteins, potentially influencing their stability and function .
Mode of Action
1,3-Cyclohexanediamine may interact with its targets through hydrophobic and electrostatic interactions . These interactions could potentially prevent thermal inactivation of proteins, making 1,3-Cyclohexanediamine more effective than other compounds such as guanidine and arginine .
Biochemical Pathways
Given its potential role in protein stability, it may influence pathways involving protein folding and aggregation .
Result of Action
It has been suggested that it may prevent thermal inactivation of proteins, potentially influencing their function and stability .
Action Environment
Factors such as temperature and ph could potentially influence its interactions with proteins .
属性
IUPAC Name |
cyclohexane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQHKFFSPGPGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863163 | |
| Record name | 1,3-Cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an ammoniacal odor; [DuPont MSDS] | |
| Record name | 1,3-Cyclohexanediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9771 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3385-21-5, 26883-70-5 | |
| Record name | 1,3-Cyclohexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3385-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diaminocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-1,3-ylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1,3-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-cyclohexanediamine interact with metal ions, and what are the structural implications?
A: 1,3-Cyclohexanediamine (1,3-chxn) acts as a ligand, primarily coordinating to metal ions like copper(II) and nickel(II) through its nitrogen atoms. [, , ] This interaction leads to the formation of chelate complexes. Depending on the specific metal ion and reaction conditions, 1,3-chxn can form complexes with different coordination geometries:
- Square Planar: Observed in [Cu(1,3-chxn)2]Br2 and 2, where four nitrogen atoms from two 1,3-chxn molecules coordinate to the central copper ion. []
- Square Pyramidal: Observed in [CuCl(1,3-chxn)2]ClO4, where four nitrogen atoms from two 1,3-chxn molecules and one chloride ion coordinate to the copper ion. []
Q2: What is the significance of the conformational changes in 1,3-cyclohexanediamine upon complexation with metal ions?
A: Upon coordinating to a metal ion, 1,3-chxn transitions from a diequatorial conformation to a diaxial conformation. [] This conformational change, confirmed through infrared spectroscopy, is crucial for the formation of stable chelate rings with the metal ion. The specific conformation adopted by the chelate ring can impact the stability, reactivity, and spectroscopic properties of the metal complex.
Q3: How can the structure of 1,3-cyclohexanediamine be exploited in material science applications?
A: 1,3-Cyclohexanediamine can act as a building block for synthesizing polymers with specific properties. For example, it can react with epoxy fatty acid methyl ester to create polyether aliphatic polymerized amide (PEAPA). [] This PEAPA demonstrates potential as a curing agent for epoxy resins, offering a more flexible alternative to rigid curing agents like 1,3-cyclohexanediamine. By adjusting the PEAPA content in epoxy resin formulations, the material's mechanical properties, such as tensile strength, hardness, and elongation at break, can be fine-tuned. []
Q4: Can you elaborate on the use of 1,3-cyclohexanediamine in the fabrication of thin-film composite membranes?
A: 1,3-Cyclohexanediamine plays a crucial role in interfacial polymerization, a method for creating thin-film composite (TFC) membranes. [, ] It reacts with a diacyl chloride, typically 1,3-benzenedisulfonyl dichloride (BDSC) or trimesoyl chloride (TMC), at the interface of two immiscible phases to form a thin polyamide layer on a porous support membrane.
- The chemical structure of the diamine monomer used in interfacial polymerization (e.g., 1,3-diaminopropane, 1,3-cyclohexanediamine, or m-phenylenediamine). [, ]
- The concentration of monomers in the water and oil phases. []
- The contact time between the water-phase solution and the membrane substrate. []
- The duration of the polymerization reaction. []
Q5: How does the chemical structure of the diamine monomer used in interfacial polymerization affect the performance of the resulting TFC membrane?
A: The chemical structure of the diamine monomer directly influences the properties of the polyamide layer and, consequently, the performance of the TFC membrane. For instance, using 1,3-cyclohexanediamine (CHDA) as the diamine monomer instead of 1,3-diaminopropane (DAPE) or m-phenylenediamine (MPDA) resulted in a TFC membrane with superior performance in forward osmosis tests. [] The CHDA-based membrane exhibited higher water flux and lower reverse salt flux, indicating a more efficient separation process. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

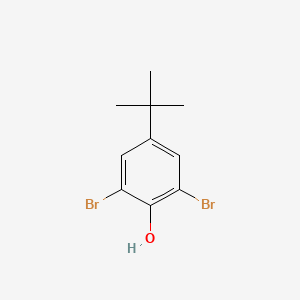
![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)
![N-[(Benzyloxy)carbonyl]norvaline](/img/structure/B1580583.png)

